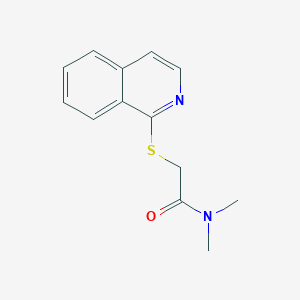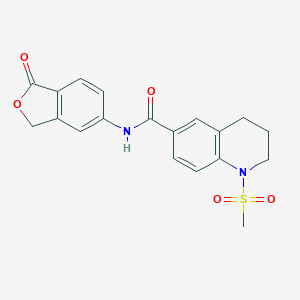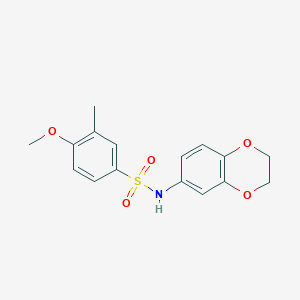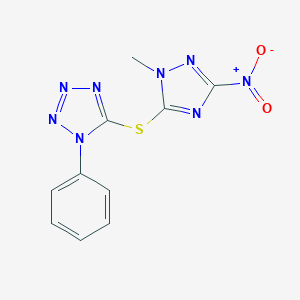
2-(2-fluorophenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-methylacetamide, also known as FPhMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of acetamide and contains a fluorophenyl group that provides unique properties to the molecule.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit anticonvulsant activity, which suggests that it may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 2-(2-fluorophenoxy)-N-methylacetamide is its ease of synthesis. The compound can be easily prepared in high purity and good yields using the method described above. Additionally, this compound has been found to exhibit a range of pharmacological activities, which makes it a versatile compound for use in various lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has been found to be unstable under certain conditions, which may limit its use in some applications. Additionally, the pharmacological effects of this compound are not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(2-fluorophenoxy)-N-methylacetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. For example, modifications to the fluorophenyl group may result in compounds with increased potency and selectivity for certain targets.
Another area of interest is the investigation of the mechanism of action of this compound. Understanding how the compound exerts its pharmacological effects may lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound can be easily synthesized using a simple method, and it has been found to exhibit a range of pharmacological activities. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for research on the compound.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-methylacetamide involves the reaction of 2-fluoroanisole with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the fluorine atom by the amide group, resulting in the formation of this compound. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
2-(2-fluorophenoxy)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a potential candidate for the treatment of Alzheimer's disease.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
2-(2-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
PILBFARGZKFRDB-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC=C1F |
正規SMILES |
CNC(=O)COC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)

![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


